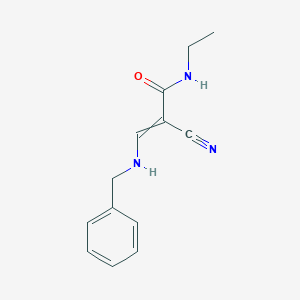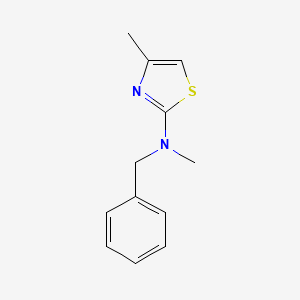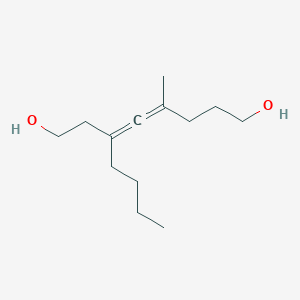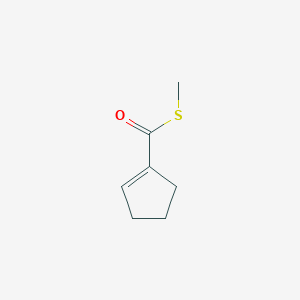![molecular formula C13H12O4 B14405190 4,4'-[Methylenebis(oxy)]diphenol CAS No. 86072-79-9](/img/structure/B14405190.png)
4,4'-[Methylenebis(oxy)]diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[Methylenebis(oxy)]diphenol, also known as Bisphenol F, is an organic compound with the chemical formula C13H12O2. It is a type of phenol derivative where two phenol molecules are connected by a methylene bridge. This compound is widely used in the production of epoxy resins and other polymeric materials due to its excellent thermal stability and mechanical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4’-[Methylenebis(oxy)]diphenol can be synthesized through the condensation reaction of phenol with formaldehyde under acidic or basic conditions. The reaction typically involves the use of a catalyst such as hydrochloric acid or sodium hydroxide to facilitate the formation of the methylene bridge between the phenol molecules .
Industrial Production Methods
In industrial settings, the production of 4,4’-[Methylenebis(oxy)]diphenol involves a continuous process where phenol and formaldehyde are reacted in the presence of a catalyst. The reaction mixture is then subjected to purification steps such as distillation and crystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[Methylenebis(oxy)]diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The phenolic hydroxyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols, nitrophenols, and sulfonated phenols.
Wissenschaftliche Forschungsanwendungen
4,4’-[Methylenebis(oxy)]diphenol has a wide range of applications in scientific research and industry:
Chemistry: Used as a monomer in the production of epoxy resins and polycarbonate plastics.
Biology: Studied for its potential endocrine-disrupting effects.
Medicine: Investigated for its use in drug delivery systems and medical devices.
Industry: Utilized in the manufacture of coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 4,4’-[Methylenebis(oxy)]diphenol involves its interaction with various molecular targets and pathways. In biological systems, it can bind to estrogen receptors and mimic the effects of natural estrogens, leading to potential endocrine-disrupting effects. In industrial applications, its reactivity with other monomers and cross-linking agents contributes to the formation of durable polymeric materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A (BPA): Another widely used phenol derivative with similar applications in the production of plastics and resins.
Bisphenol S (BPS): A compound used as an alternative to BPA in various applications.
Uniqueness
4,4’-[Methylenebis(oxy)]diphenol is unique due to its lower toxicity compared to Bisphenol A and its ability to provide enhanced thermal stability and mechanical properties in polymeric materials .
Eigenschaften
CAS-Nummer |
86072-79-9 |
|---|---|
Molekularformel |
C13H12O4 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
4-[(4-hydroxyphenoxy)methoxy]phenol |
InChI |
InChI=1S/C13H12O4/c14-10-1-5-12(6-2-10)16-9-17-13-7-3-11(15)4-8-13/h1-8,14-15H,9H2 |
InChI-Schlüssel |
XRXQTLSJDOHUFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1O)OCOC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14405134.png)


![N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide](/img/structure/B14405138.png)

![1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14405141.png)
![1,8-Diazabicyclo[6.4.3]pentadecane](/img/structure/B14405158.png)

![3,5,5-Trimethyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14405163.png)
![N-Ethyl-N'-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea](/img/structure/B14405165.png)


